molecular formula C6H12O4 B6154901 2,4-dimethoxybutanoic acid CAS No. 1832579-54-0

2,4-dimethoxybutanoic acid

Cat. No. B6154901
CAS RN: 1832579-54-0
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxybutanoic acid (DMBA) is a naturally occurring fatty acid found in various plants and animal tissues. It is a four-carbon saturated fatty acid and is a component of animal and plant phospholipids. DMBA has become an important research tool in the field of biochemistry and molecular biology due to its ability to modulate the activity of enzymes and proteins. It is also used in the synthesis of other compounds and has numerous applications in the lab.

Mechanism of Action

2,4-dimethoxybutanoic acid acts as a reversible inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and prevents the substrate from binding and undergoing the catalyzed reaction. This inhibition is reversible, meaning that the enzyme or protein can be reactivated by the removal of the inhibitor.
Biochemical and Physiological Effects
2,4-dimethoxybutanoic acid has been shown to modulate the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. It has been used to study the regulation of gene expression, as well as to study the effects of environmental toxins on biological systems. 2,4-dimethoxybutanoic acid has also been used to study the structure and function of proteins, enzymes, and other biological molecules.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2,4-dimethoxybutanoic acid in lab experiments is its ability to modulate the activity of enzymes and proteins. This makes it an ideal tool for studying the structure and function of proteins and enzymes, as well as for studying the effects of environmental toxins on biological systems. However, 2,4-dimethoxybutanoic acid is not as stable as other compounds and can be easily degraded under certain conditions.

Future Directions

The use of 2,4-dimethoxybutanoic acid in scientific research has only recently been explored, and there are many potential future directions for its use. These include further studies on its mechanism of action, its use in drug synthesis, and its use in the development of new biochemical and physiological assays. Additionally, there is potential for the development of new compounds based on 2,4-dimethoxybutanoic acid, as well as for the development of new methods for synthesizing and using 2,4-dimethoxybutanoic acid.

Synthesis Methods

2,4-dimethoxybutanoic acid can be synthesized by a variety of methods, including the Fischer esterification of 2,4-dimethoxybenzoic acid and 1-butanol. The reaction is carried out at room temperature in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields the desired product in high yields.

Scientific Research Applications

2,4-dimethoxybutanoic acid has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the regulation of gene expression and to study the effects of environmental toxins on biological systems. 2,4-dimethoxybutanoic acid has also been used in the synthesis of various drugs and other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-dimethoxybutanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a Grignard reaction and subsequent oxidation.", "Starting Materials": [ "Butanoic acid", "Methanol", "Sulfuric acid", "Magnesium", "Bromoethane", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Butanoic acid is first protected by reacting it with methanol and sulfuric acid to form methyl butanoate.", "Magnesium is then reacted with bromoethane in anhydrous ether to form ethyl magnesium bromide.", "Methyl butanoate is then reacted with ethyl magnesium bromide to form 2-methyl-4-oxopentanoic acid.", "Sodium hydroxide is used to hydrolyze the ester group to form 2-methyl-4-hydroxypentanoic acid.", "Hydrogen peroxide is then used to oxidize the alcohol group to a carboxylic acid group, forming 2,4-dimethoxybutanoic acid." ] }

CAS RN

1832579-54-0

Product Name

2,4-dimethoxybutanoic acid

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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